Lys-pro-asn-pro-glu-arg-phe-tyr-gly-leu-met-NH2 is a peptide composed of a specific sequence of amino acids that play crucial roles in biological functions. Each amino acid in this compound contributes to its structural and functional properties, making it a subject of interest in various scientific fields, including biochemistry, molecular biology, and medicinal chemistry. This peptide can be classified as a bioactive compound due to its potential therapeutic applications and involvement in cellular signaling pathways.
The synthesis of Lys-pro-asn-pro-glu-arg-phe-tyr-gly-leu-met-NH2 primarily employs solid-phase peptide synthesis (SPPS). This technique allows for the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin. The process typically involves three main steps:
Automated peptide synthesizers are often used in industrial settings to enhance efficiency and precision during the SPPS process, allowing for large-scale production of peptides like Lys-pro-asn-pro-glu-arg-phe-tyr-gly-leu-met-NH2.
Lys-pro-asn-pro-glu-arg-phe-tyr-gly-leu-met-NH2 consists of a sequence of ten amino acids with an amide group at the C-terminus. The molecular formula can be represented as C₁₄H₁₈N₄O₈S, indicating the presence of various functional groups characteristic of peptides.
The specific sequence of this peptide contributes to its unique three-dimensional structure, which is critical for its biological activity. The arrangement of side chains influences how the peptide interacts with other biomolecules, affecting its function in signaling pathways and protein interactions.
Lys-pro-asn-pro-glu-arg-phe-tyr-gly-leu-met-NH2 can undergo several chemical reactions, including:
Reactions involving this peptide may utilize various reagents:
The mechanism of action for Lys-pro-asn-pro-glu-arg-phe-tyr-gly-leu-met-NH2 typically involves interactions with specific receptors or proteins within biological systems. The unique sequence allows it to engage in protein-protein interactions that are crucial for cellular signaling pathways. For instance, certain residues may facilitate binding to receptors or enzymes, leading to downstream effects in cellular processes such as metabolism or gene expression.
Lys-pro-asn-pro-glu-arg-phe-tyr-gly-leu-met-NH2 is generally soluble in water due to its polar amino acid residues. Its solubility can vary based on pH and temperature conditions.
The peptide exhibits stability under physiological conditions but may be susceptible to enzymatic degradation by proteases. Its reactivity can also depend on the presence of specific functional groups within its structure, which can participate in various chemical reactions .
Lys-pro-asn-pro-glu-arg-phe-tyr-gly-leu-met-NH2 has numerous scientific applications:
The peptide Lysine-Proline-Asparagine-Proline-Glutamic acid-Arginine-Phenylalanine-Tyrosine-Glycine-Leucine-Methionine amide (Lys-Pro-Asn-Pro-Glu-Arg-Phe-Tyr-Gly-Leu-Met-NH₂) was first isolated and characterized as ranatachykinin D (RTK-D) from the North American bullfrog (Rana catesbeiana, now reclassified as Lithobates catesbeianus). This discovery emerged during biochemical surveys of brain and intestinal tissues, which revealed four novel tachykinins (RTK-A, B, C, and D) [3]. Unlike mammalian tachykinins (e.g., substance P), RTK-D exhibits a distinct taxonomic restriction to Anuran amphibians (order Anura). Its occurrence has been confirmed primarily in Ranidae and Hylidae frog families, with no orthologs identified in caudate amphibians (salamanders) or fish. This restricted phylogenetic distribution suggests a lineage-specific evolutionary innovation that arose after the divergence of Anurans from other tetrapod ancestors [3] [4].
Functionally, RTK-D is co-localized with other tachykinins in amphibian central and enteric nervous systems, where it modulates neurotransmission and smooth muscle contraction. Its highest concentrations occur in the brainstem and intestinal mucosa, paralleling roles in gut motility regulation observed in mammalian tachykinin systems. Notably, RTK-D’s expression in both neural and peripheral tissues underscores its dual neuromodulatory and endocrine functions [3].
Table 1: Taxonomic Distribution of Ranatachykinin D
Taxonomic Group | Representative Species | Tissue Localization | Presence of RTK-D |
---|---|---|---|
Anura (frogs/toads) | Rana catesbeiana | Brain, intestine | Yes |
Caudata (salamanders) | Ambystoma mexicanum | Brain, intestine | No |
Teleostei (fish) | Danio rerio | Brain, gut | No |
Mammalia | Mus musculus | CNS, PNS | No* |
*Mammals express functional analogs (e.g., substance P) but lack RTK-D orthologs.
Tachykinins constitute a phylogenetically ancient neuropeptide family spanning vertebrates and invertebrates, characterized by a conserved C-terminal motif Phenylalanine-X-Glycine-Leucine-Methionine amide (Phe-X-Gly-Leu-Met-NH₂), where X is a variable hydrophobic residue. RTK-D, however, represents a dramatic evolutionary divergence with its unique C-terminal sequence Phenylalanine-Tyrosine-Alanine-Proline-Methionine amide (Phe-Tyr-Ala-Pro-Met-NH₂) [3]. This structural shift likely arose from differential post-translational processing of precursor proteins and mutations in conserved cleavage sites. Unlike RTK-A, B, and C—which retain the ancestral Gly-Leu-Met motif—RTK-D’s Ala-Pro-Met terminus implies functional neofunctionalization within amphibians [3] [4].
This divergence has profound implications for receptor binding. Classical tachykinins activate neurokinin receptors (NK1R, NK2R, NK3R) via interactions anchored by the Gly-Leu-Met motif. RTK-D’s variant terminus likely alters its receptor affinity profile, as demonstrated by its atypical contractile responses in guinea pig ileum assays compared to substance P [3]. Such divergence suggests RTK-D may represent a founder of a novel tachykinin subclass, potentially targeting orphan G-protein-coupled receptors (GPCRs) in amphibians. This hypothesis is reinforced by the conserved N-terminal sequence (Lys-Pro-Asn-Pro-Glu-Arg), which may facilitate receptor docking while its C-terminus drives functional specialization [3] [7].
Table 2: C-Terminal Sequence Variation Across Tachykinin Subfamilies
Peptide Class | Representative Member | C-Terminal Sequence | Biological Conservation |
---|---|---|---|
Mammalian tachykinins | Substance P | Phe-Phe-Gly-Leu-Met-NH₂ | Vertebrates |
Ranatachykinin A-C | RTK-A (Lys-Pro-Ser-Pro-Asp-Arg...) | Phe-Tyr-Gly-Leu-Met-NH₂ | Amphibians |
Ranatachykinin D | RTK-D | Phe-Tyr-Ala-Pro-Met-NH₂ | Anurans only |
Invertebrate tachykinins | Locustatachykinin I | Phe-Val-Gly-Leu-Met-NH₂ | Arthropods |
Genomic analyses of tachykinin genes across vertebrates reveal that RTK-D evolved through differential exon shuffling within the TAC4 ortholog locus. In Xenopus tropicalis, the TAC4 gene spans five exons, with exon 4 encoding the canonical Phe-X-Gly-Leu-Met motif in most tachykinins. However, in Rana catesbeiana, a frameshift mutation in exon 4 and alternative splicing introduced the Ala-Pro-Met sequence, resulting in RTK-D’s unique C-terminus [3] [4]. This mutation likely occurred 60–100 million years ago, coinciding with the radiation of Neobatrachian frogs.
Notably, RTK-D shares genomic organizational features with invertebrate tachykinin precursors. For example, in the snail Lymnaea stagnalis, neuropeptides are encoded by contiguous exons separated by single basic residues (e.g., Arg or Lys), enabling protease cleavage into multiple bioactive peptides. Similarly, the RTK-D precursor gene contains dibasic residues (Lys-Arg) flanking the mature peptide sequence, supporting efficient proteolytic liberation [4]. This contrasts with mammalian TAC1 genes, which require more complex processing enzymes.
Phylogenetic reconstructions indicate that RTK-D’s gene diverged from other amphibian tachykinins (RTK-A/B/C) after a gene duplication event in a common ancestor. While RTK-A/B/C retained high sequence identity to fish tachykinins (e.g., carassin), RTK-D accumulated accelerated mutations in its C-terminal domain—a hallmark of positive selection for novel functions [3] [7]. Genomic evidence further suggests that RTK-D may participate in amphibian-specific physiological pathways, such as cutaneous nociception or metamorphosis-associated neural remodeling, though functional validation is ongoing.
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 88411-77-2
CAS No.: 582-59-2
CAS No.: 203000-17-3